[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
114862-02-1
VCID:
VC0050803
InChI:
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1
SMILES:
CCC(C)C(=O)NC(CO)C1=CC=CC=C1
Molecular Formula:
C13H19NO2
Molecular Weight:
221.29 g/mol
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
CAS No.: 114862-02-1
Reference Standards
VCID: VC0050803
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
CAS No. | 114862-02-1 |
---|---|
Product Name | [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide |
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | (2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
Standard InChI | InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
Standard InChIKey | DLCQLMHJQKRDPA-PWSUYJOCSA-N |
Isomeric SMILES | CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES | CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Canonical SMILES | CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
PubChem Compound | 15609575 |
Last Modified | Nov 11 2021 |
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